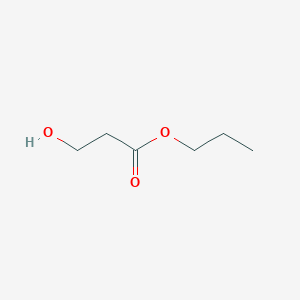

Propyl 3-hydroxypropanoate

Vue d'ensemble

Description

Propyl 3-hydroxypropanoate, also known as 3-Hydroxypropionic acid (3-HP), is a carboxylic acid and specifically a beta hydroxy acid . It is a promising monomer of the polyhydroxyalkanoate (PHA) family of material properties similar to other short chain lengths (SCL) PHAs like poly(3-hydroxybutyrate) [poly(3HB)] . It is a well-characterized polyester, biodegradable, biocompatible, and has excellent mechanical properties .

Synthesis Analysis

3-HP can be produced using engineered strains for its high yield synthesis . A potential biochemical route to 3-HP from pyruvate through β-alanine has been investigated . A mathematical model for the reaction kinetics of the metabolites involved in this pathway has been developed .Molecular Structure Analysis

The molecular formula of 3-Hydroxypropanoate anion is CHO with an average mass of 89.071 Da and a monoisotopic mass of 89.024422 Da .Chemical Reactions Analysis

The 3-HP production involves critical biosynthetic production pathways comparing the yields and titers achieved in different Microbial cell Factories . The β-alanine biosynthetic pathway is efficient in producing poly (3HP) .Physical And Chemical Properties Analysis

3-HP is an acidic viscous liquid with a pKa of 4.9 . It is very soluble in water, soluble in ethanol and diethyl ether .Applications De Recherche Scientifique

Biodegradable Plastics: Poly (3-hydroxypropionate) (P-3HP)

3-HP serves as a crucial platform chemical for the production of P-3HP, a biodegradable plastic. Due to its green and sustainable properties, microbial synthesis of 3-HP has gained significant attention. P-3HP finds applications in various fields, including packaging materials, disposable cutlery, and agricultural films .

1,3-Propanediol (1,3-PDO) Production

3-HP can undergo redox reactions to yield 1,3-PDO, a valuable compound used in the production of adhesives, fibers, and cleaning agents. The ability to convert 3-HP into 1,3-PDO offers a sustainable alternative to petroleum-based processes .

Acrylic Acid Synthesis

Acrylic acid, with a substantial market value, can be produced from 3-HP. It is widely used in superabsorbent polymers, coatings, and adhesives. The green route of 3-HP-based acrylic acid production contributes to reducing environmental impact .

Malonic Acid and Acrylamide Production

3-HP can be transformed into malonic acid and acrylamide, both essential in chemical synthesis. Malonic acid finds applications in pharmaceuticals and agrochemicals, while acrylamide is used in water treatment and the production of superabsorbent polymers .

Acrylonitrile Synthesis

Acrylonitrile, a precursor for synthetic fibers and plastics, can be derived from 3-HP. Its green production pathway aligns with sustainability goals .

Other Potential Applications

Beyond the mentioned fields, ongoing research explores additional applications of 3-HP. These include its use as a building block for specialty chemicals, biofuels, and fine chemicals .

Mécanisme D'action

Target of Action

Propyl 3-hydroxypropanoate, also known as 3-hydroxypropionic acid (3-HP), is a platform chemical with a wide range of potential applications . The primary targets of 3-HP are the enzymes involved in its biosynthesis pathway, including pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . These enzymes play a crucial role in the conversion of substrates into 3-HP.

Mode of Action

The compound interacts with its targets to facilitate the biosynthesis of 3-HP. For instance, pyruvate carboxylase converts pyruvate into oxaloacetate, which is then converted into 3-HP by the action of benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase . The interaction of 3-HP with these enzymes results in the production of 3-HP, which can be used for the production of various value-added chemicals .

Biochemical Pathways

The biosynthesis of 3-HP involves several biochemical pathways. One of the most significant is the oxaloacetate pathway, which was successfully established for 3-HP biosynthesis . In this pathway, pyruvate is converted into oxaloacetate by pyruvate carboxylase, which is then converted into 3-HP by the action of benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase . The downstream effects of these pathways include the production of 3-HP, which can be used for the production of various value-added chemicals .

Pharmacokinetics

It is known that 3-hp can be produced in genetically engineered saccharomyces cerevisiae, suggesting that it can be absorbed and metabolized by these organisms

Result of Action

The result of 3-HP’s action is the production of 3-HP, which can be used for the production of various value-added chemicals . For instance, 3-HP can be used for the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic . It can also undergo redox reactions to produce 1,3-propanediol (1,3-PDO), acrylic acid, malonic acid, acrylamide, acrylonitrile, etc .

Action Environment

The action of 3-HP is influenced by various environmental factors. For instance, the production of 3-HP in Saccharomyces cerevisiae is influenced by the regulation of the dephosphorylation of hexokinase and citrate synthase, which enhances the cytoplasmic and mitochondrial energy metabolism, respectively . This suggests that the action, efficacy, and stability of 3-HP can be influenced by the metabolic state of the organism in which it is produced .

Orientations Futures

3-HP is an emerging platform chemical, which can be used for the production of various value-added chemicals . The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals . Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP .

Propriétés

IUPAC Name |

propyl 3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-5-9-6(8)3-4-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCDNPMGXGIVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 3-hydroxypropanoate | |

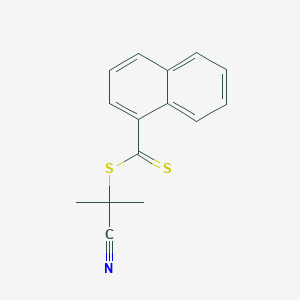

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

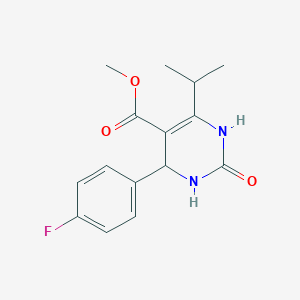

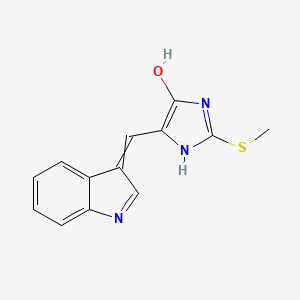

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)

![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)

![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)

![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B3141900.png)